molecular formula C7H9NO2S B6146362 2-methyl-2-(1,3-thiazol-5-yl)propanoic acid CAS No. 2025556-80-1

2-methyl-2-(1,3-thiazol-5-yl)propanoic acid

Cat. No.: B6146362
CAS No.: 2025556-80-1
M. Wt: 171.22 g/mol
InChI Key: CMLLZLOJUUBLIZ-UHFFFAOYSA-N
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Description

2-Methyl-2-(1,3-thiazol-5-yl)propanoic acid is a chemical compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is characterized by its unique structure, which includes a thiazole ring attached to a this compound moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2-(1,3-thiazol-5-yl)propanoic acid typically involves the following steps:

  • Formation of Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea or thioamides.

  • Introduction of the Methyl Group: The methyl group can be introduced using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.

  • Carboxylation: The carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate or chromic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-(1,3-thiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce the carboxylic acid group.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions can occur at the thiazole ring, involving nucleophilic substitution with various reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Nucleophiles such as amines, alcohols, and halides.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives.

  • Reduction: Reduced thiazole derivatives.

  • Substitution: Substituted thiazole derivatives.

Scientific Research Applications

2-Methyl-2-(1,3-thiazol-5-yl)propanoic acid has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and pain.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-methyl-2-(1,3-thiazol-5-yl)propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Methyl-2-(1,3-thiazol-5-yl)propanoic acid can be compared with other thiazole derivatives, such as meloxicam and other thiazole-based drugs. While these compounds share structural similarities, this compound may exhibit unique properties and applications due to its specific chemical structure. Similar compounds include:

  • Meloxicam: A nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory and analgesic properties.

  • Rifaximin: An antibiotic used to treat gastrointestinal infections.

  • Thiamazole: Used in the treatment of hyperthyroidism.

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Properties

CAS No.

2025556-80-1

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

2-methyl-2-(1,3-thiazol-5-yl)propanoic acid

InChI

InChI=1S/C7H9NO2S/c1-7(2,6(9)10)5-3-8-4-11-5/h3-4H,1-2H3,(H,9,10)

InChI Key

CMLLZLOJUUBLIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=CS1)C(=O)O

Purity

95

Origin of Product

United States

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